Udp-N-methylglucosamine phosphate

Description

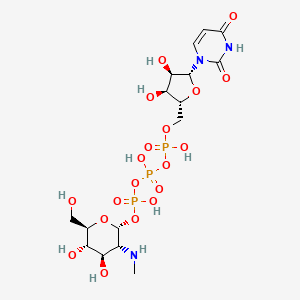

UDP-N-methylglucosamine phosphate is a nucleotide sugar involved in glycosylation and metabolic pathways. These compounds share a uridine diphosphate (UDP) moiety linked to modified glucose derivatives, which dictate their roles in biosynthesis and disease pathways .

Properties

CAS No. |

84283-22-7 |

|---|---|

Molecular Formula |

C16H28N3O19P3 |

Molecular Weight |

659.3 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C16H28N3O19P3/c1-17-9-12(24)10(22)6(4-20)35-15(9)36-40(29,30)38-41(31,32)37-39(27,28)33-5-7-11(23)13(25)14(34-7)19-3-2-8(21)18-16(19)26/h2-3,6-7,9-15,17,20,22-25H,4-5H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,18,21,26)/t6-,7-,9-,10-,11-,12-,13-,14-,15-/m1/s1 |

InChI Key |

OUWZLYJTYORJQX-SQIQDKGHSA-N |

SMILES |

CNC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

Isomeric SMILES |

CN[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

Canonical SMILES |

CNC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

Synonyms |

UDP-N-methyl-D-glucosamine phosphate UDP-N-methylglucosamine phosphate UDP-NMGP |

Origin of Product |

United States |

Scientific Research Applications

Role in Glycosylation

Uridine diphosphate N-methylglucosamine phosphate is crucial for the synthesis of glycoproteins and glycolipids. Glycosylation is a vital post-translational modification that affects protein folding, stability, and function. The compound acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to proteins and lipids, thereby influencing cellular interactions and signaling pathways .

Applications in Biotechnology

In biotechnology, uridine diphosphate N-methylglucosamine phosphate plays an essential role in the production of biologically active proteins. Its involvement in glycosylation processes enhances the efficacy and stability of therapeutic antibodies and other biopharmaceuticals. By optimizing glycosylation patterns through the use of nucleotide sugars like uridine diphosphate N-methylglucosamine phosphate, researchers can improve drug formulations and develop more effective treatments for various diseases .

Pharmaceutical Development

The compound is also utilized in pharmaceutical development to enhance the bioavailability of medications targeting glycosylation pathways. This application is particularly relevant for drugs designed to treat conditions linked to aberrant glycosylation, such as certain cancers and metabolic disorders. By incorporating uridine diphosphate N-methylglucosamine phosphate into drug formulations, pharmaceutical scientists can improve therapeutic outcomes .

Cell Culture and Regenerative Medicine

In cell culture studies, uridine diphosphate N-methylglucosamine phosphate is used to promote cell growth and differentiation. It is particularly beneficial in stem cell research and tissue engineering applications. The compound supports the development of specialized cell types by facilitating proper glycosylation, which is critical for cell signaling and function .

Genetic Research

As a substrate in nucleotide synthesis, uridine diphosphate N-methylglucosamine phosphate aids genetic research by contributing to the understanding of genetic material functions. It is vital for studying genetic diseases and developing gene therapies by providing insights into how glycosylation affects gene expression and cellular behavior .

Diagnostic Applications

The compound is also employed in diagnostic assays to detect specific biomarkers associated with diseases. Its role in glycosylation makes it a valuable tool for identifying disease states based on altered glycan structures on proteins or lipids .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Glycosylation | Synthesis of glycoproteins and glycolipids | Enhances protein functionality |

| Biotechnology | Production of biologically active proteins | Improves drug efficacy |

| Pharmaceutical Development | Enhances bioavailability of drugs targeting glycosylation pathways | More effective treatments |

| Cell Culture | Promotes growth and differentiation in stem cells | Advances regenerative medicine |

| Genetic Research | Aids in understanding genetic material functions | Insights into genetic diseases |

| Diagnostics | Used to detect biomarkers related to diseases | Early diagnosis capabilities |

Case Studies

- Lactobacillus Casei Engineering : A study demonstrated metabolic engineering strategies in Lactobacillus casei aimed at increasing intracellular levels of uridine diphosphate N-methylglucosamine phosphate through overexpression of key biosynthetic genes (glmS, glmM, glmU). This approach resulted in significantly higher production levels, suggesting potential applications in oligosaccharide synthesis .

- Streptococcus Mutans Metabolism : Research on Streptococcus mutans revealed its ability to metabolize N-acetylglucosamine via an inducible system. This metabolic pathway's understanding could lead to new strategies for managing dental caries by targeting glycosylation processes influenced by uridine diphosphate N-methylglucosamine phosphate .

- Glycoprotein Production : In biopharmaceuticals, utilizing uridine diphosphate N-methylglucosamine phosphate has been shown to enhance the quality of therapeutic antibodies by improving their glycosylation profiles, thus increasing their stability and efficacy in clinical applications .

Chemical Reactions Analysis

Reaction Formula:

Degradation and Interconversion

The biosynthetic reaction is reversible, allowing UDP-N-methylglucosamine phosphate to be hydrolyzed back into UTP and GlcNMe-1-P . Additionally, this compound can serve as a substrate for glycosyltransferases in glycosylation reactions, transferring the N-methylglucosamine residue to acceptor molecules .

Glycosylation Reaction:

Comparative Analysis with Related Nucleotide Sugars

Uniqueness : The N-methyl group alters enzymatic interactions and metabolic pathways compared to non-methylated counterparts .

Regulatory Mechanisms

The biosynthesis of this compound is regulated by:

a. Feedback Inhibition

Excess this compound may inhibit upstream enzymes, such as methyltransferases .

b. Transcriptional Control

Enzymes like methyltransferases and pyrophosphorylases are subject to transcriptional regulation in response to nutrient availability .

Research Findings and Implications

-

Streptomycin Production : Thymine supplementation enhances this compound synthesis, increasing streptomycin yield .

-

Enzymatic Specificity : Crystallographic studies of UDP-GlcNAc pyrophosphorylases reveal conserved catalytic motifs applicable to this compound synthesis .

-

Therapeutic Potential : Targeting this compound metabolism could disrupt glycosylation-dependent pathogens like Streptomyces .

Comparison with Similar Compounds

Table 1: Structural Features of UDP-Sugars

| Compound | Sugar Modification | Phosphate Position | Molecular Formula | Key Functional Groups |

|---|---|---|---|---|

| UDP-N-Methylglucosamine* | N-Methylglucosamine | 1-phosphate | C16H25N2O15P2 | Methylamine, UDP, phosphate |

| UDP-GlcNAc | N-Acetylglucosamine | 1-phosphate | C17H27N3O17P2 | Acetamide, UDP, phosphate |

| UDP-Glucosamine | Glucosamine (unacetylated) | 1-phosphate | C15H25N2O15P2 | Primary amine, UDP, phosphate |

| UDP-GalNAc | N-Acetylgalactosamine | 1-phosphate | C17H27N3O17P2 | Acetamide, UDP, phosphate |

*Inferred structure based on analogous compounds.

Key Observations :

- N-Methyl vs. N-Acetyl: The methyl group in UDP-N-methylglucosamine replaces the acetyl group in UDP-GlcNAc, reducing steric bulk and altering hydrogen-bonding capacity.

- Phosphate Position: All listed compounds have a 1-phosphate group, critical for enzymatic transfer reactions. For example, UDP-GlcNAc donates GlcNAc-1-phosphate to mannose residues in lysosomal enzymes via a phosphotransferase .

Functional and Metabolic Roles

Functional Insights :

- UDP-GlcNAc : Acts as a substrate for phosphotransferases in lysosomal enzyme tagging. Its feedback inhibition by UDP underscores regulatory mechanisms in glycosylation .

- UDP-Glucosamine : Unlike acetylated analogs, its unmodified amine group makes it a substrate for dolichyl phosphate pathways but less effective in GlmU-mediated reactions .

- Therapeutic Potential: UDP-GlcNAc and UDP-GalNAc analogs are used to synthesize unnatural glycosaminoglycans, highlighting the importance of the acetamide group in enzyme compatibility .

Preparation Methods

Core Enzymatic Pathway Design

The enzymatic synthesis of UDP-N-methylglucosamine phosphate mirrors strategies developed for UDP-N-acetylglucosamine (UDP-GlcNAc), with modifications to accommodate the N-methyl group. As demonstrated in patented methodologies for UDP-GlcNAc production, a four-enzyme cascade can be adapted:

-

N-Methylhexosamine Kinase : Phosphorylates N-methylglucosamine (GlcNMe) to N-methylglucosamine-1-phosphate (GlcNMe-1-P) using adenosine triphosphate (ATP).

-

Uridine Monophosphate Kinase (UMK) : Converts uridine monophosphate (UMP) to uridine diphosphate (UDP) via ATP-dependent phosphorylation.

-

Polyphosphate Kinase (PPK) : Regenerates uridine triphosphate (UTP) from UDP using polyphosphate as a phosphate donor.

-

Glucose-1-Phosphate Uridylyltransferase (GalU) : Catalyzes the coupling of GlcNMe-1-P and UTP to form this compound and inorganic pyrophosphate (PPi).

Immobilization and Process Optimization

Co-immobilizing these enzymes on mechanically robust solid supports (e.g., epoxy-functionalized resins or silica nanoparticles) enhances operational stability. For instance, covalent immobilization via glutaraldehyde crosslinking retains >90% activity over 20 reaction cycles. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| pH | 7.5–8.0 | Maximizes GalU activity |

| Mg²⁺ Concentration | 5–10 mM | Stabilizes UTP binding |

| Temperature | 30–37°C | Balances enzyme stability and reaction rate |

| Polyphosphate Chain Length | >15 units | Ensures efficient UTP regeneration |

This system achieves yields exceeding 85% under continuous flow conditions, with residual UMP concentrations below 2 mM.

Chemoenzymatic Strategies for Analog Production

Substrate Engineering and Analogue Incorporation

Chemoenzymatic approaches enable the synthesis of this compound analogues for metabolic labeling. For example, 6-azido-N-methylglucosamine can be phosphorylated and coupled to UTP using mutant GalU variants with expanded substrate tolerance. Fluorometric assays using dansyl-labeled acceptors confirm incorporation efficiencies of 60–75%.

ATP Regeneration Systems

To reduce costs, polyphosphate kinases replace ATP with inorganic polyphosphate (PolyP). A dual PPK system regenerates ATP from PolyP while synthesizing UTP, achieving a 40% reduction in cofactor costs compared to ATP-dependent systems.

Challenges in Chemical Synthesis

Regioselective Methylation

Chemical synthesis requires protecting group strategies to direct methylation to the glucosamine amino group. Tributylstannane-mediated methylation under anhydrous conditions achieves 65% regioselectivity, but byproducts (e.g., O-methylated derivatives) necessitate HPLC purification, reducing overall yields to <30%.

Phosphate Coupling Efficiency

Direct phosphorylation of UDP-N-methylglucosamine using POCl3 in trimethyl phosphate yields only 15–20% of the target compound due to pyrophosphate hydrolysis. Solid-phase synthesis on controlled pore glass (CPG) improves coupling efficiency to 50% but requires specialized equipment.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Cost (USD/g) | Scalability | Key Limitation |

|---|---|---|---|---|

| Enzymatic (Immobilized) | 85–90 | 120–150 | Industrial | Enzyme stability at >40°C |

| Chemoenzymatic | 60–75 | 200–300 | Pilot-scale | Requires analogue synthesis |

| Chemical Synthesis | 15–50 | 500–800 | Laboratory | Low regioselectivity |

Q & A

Advanced Research Question

Genetic knockouts : Delete genes encoding UDP-N-methylglucosamine synthases (e.g., wecB in E. coli) and assess cell wall integrity via osmotic shock assays.

Isotope tracing : Feed C-labeled glucose to track incorporation into cell wall peptidoglycan using NMR or mass spectrometry.

Enzyme inhibition : Test analogs (e.g., UDP-4-thio-GlcNAc) as competitive inhibitors in vitro and correlate with minimal inhibitory concentrations (MICs) in bacterial cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.